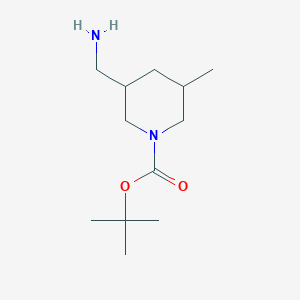

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-5-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-(aminomethyl)phenylcarbamate

- Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate

- Tert-butyl-trans-3-(aminomethyl)cyclohexylcarbamate .

Uniqueness

Tert-butyl3-(aminomethyl)-5-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with various molecular targets .

Biological Activity

Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and its relevance in therapeutic research.

Chemical Structure and Properties

The compound features a tert-butyl group and an aminomethyl substituent on a piperidine ring, with a carboxylate functional group. This structure is crucial for its interaction with biological targets.

The biological activity of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the tert-butyl carbamate group enhances its binding affinity and selectivity for these targets.

Key Mechanisms:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in various biological pathways, which could be leveraged for therapeutic purposes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate have been tested against various cancer cell lines, showing promising cytotoxic effects .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, as indicated by studies involving immune response modulation in animal models .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate:

- Study on Cancer Cell Lines : In vitro studies showed that piperidine derivatives could significantly inhibit the proliferation of FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Neuroprotection Research : A study focused on dual inhibitors targeting both AChE and BuChE demonstrated that structural modifications in piperidine derivatives could enhance brain exposure and efficacy against Alzheimer's pathology .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Inhibits AChE and BuChE | |

| Anti-inflammatory | Modulates immune response |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Clearance (Cl) | 14 mL/min/kg | Measured post-administration |

| Volume of Distribution (Vd) | 0.6 L/kg | Indicates tissue distribution |

| Half-life (t1/2) | 80 min | Duration of action |

| Bioavailability (F) | 42% | Systemic availability |

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

InChI Key |

IWBKPBIDPNSGCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.